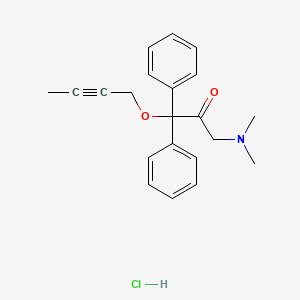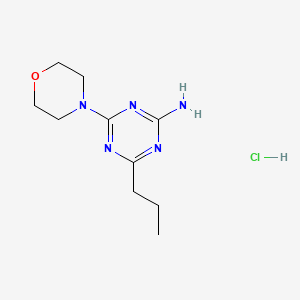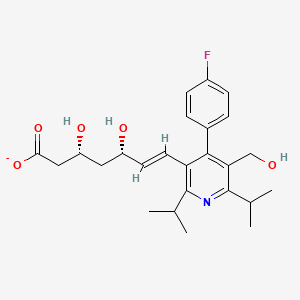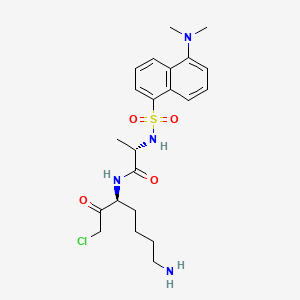
Tiemonium mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiemonium mesylate is a muscarinic acetylcholine receptor antagonist, commonly used in Asia, particularly in Bangladesh, for the alleviation of muscle spasms in the intestine, biliary system, uterus, and urinary bladder. It is often used in the form of iodide or methylsulphate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiemonium mesylate can be synthesized through the direct asymmetric catalytic thienylaluminum addition to ketones. This method provides a concise approach to the synthesis of (S)-tiemonium iodide .
Industrial Production Methods
The industrial production of this compound involves the conversion of alcohols into good leaving groups through the use of sulfonate groups such as methanesulfonyl. This process does not affect the stereochemistry of the alcohol and allows for participation in substitution and elimination reactions .
Chemical Reactions Analysis
Types of Reactions
Tiemonium mesylate undergoes various types of reactions, including substitution reactions. The compound can participate in substitution reactions on sulfur, leading to the formation of O-S bonds and the breakage of S-Cl bonds .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mesyl chloride and tosyl chloride. These reagents facilitate the substitution reactions by converting neutral alcohols into mesylates or tosylates .
Major Products Formed
The major products formed from these reactions are mesylates or tosylates, which are excellent leaving groups and facilitate further chemical transformations .
Scientific Research Applications
Tiemonium mesylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds through substitution reactions.
Industry: This compound is used in the formulation of pharmaceuticals for the treatment of muscle spasms.
Mechanism of Action
Tiemonium mesylate exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This action prevents the effects of acetylcholine, leading to the alleviation of muscle spasms .
Comparison with Similar Compounds
Similar Compounds
Tiemonium iodide: Another form of tiemonium used for similar purposes.
Methanesulfonate: A compound with similar chemical properties and used in similar reactions.
Uniqueness
Tiemonium mesylate is unique in its strong competitive interference with acetylcholine and its membrane-stabilizing action, which differentiates it from other antispasmodic agents .
Properties
CAS No. |
64997-20-2 |
|---|---|
Molecular Formula |
C19H27NO5S2 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
methanesulfonate;3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H24NO2S.CH4O3S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
AVROMTYQGLLKRH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















